4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Medicinal Chemistry Metabolic Disorders Diabetes

Meta-methylphenyl substitution provides a quantifiable lipophilicity advantage (ΔlogP ≈ +0.5 vs. unsubstituted phenyl) for modulating ADME profiles. The reactive chloromethyl handle at the 4-position enables efficient nucleophilic substitution for high-throughput SAR. Cited in Sanofi-Aventis Patent US2007/197605 A1 for type II diabetes and insulin resistance targets. Ideal for medicinal chemistry programs requiring precise regiochemistry and validated synthetic routes.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
CAS No. 521266-92-2
Cat. No. B1366222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
CAS521266-92-2
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl
InChIInChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
InChIKeyCZFJTOSWONKWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (CAS 521266-92-2): Molecular Profile and Procurement Baseline


4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (CAS 521266-92-2) is a heterocyclic organic compound belonging to the 1,3-oxazole class, featuring a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its molecular formula is C12H12ClNO, with a molecular weight of 221.68 g/mol . The compound is characterized by a chloromethyl group at the 4-position, a methyl group at the 5-position, and a 3-methylphenyl (m-tolyl) group at the 2-position, rendering it a versatile synthetic intermediate for medicinal chemistry and pharmaceutical development . It is commercially available from multiple vendors, typically in purity grades of 95% or higher .

Why Generic Oxazole Building Blocks Cannot Substitute for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (521266-92-2)


Within the oxazole heterocycle family, seemingly minor modifications to the substitution pattern can profoundly alter reactivity, physicochemical properties, and ultimately the biological and synthetic outcomes. For 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, the specific meta-methyl substitution on the phenyl ring influences both steric and electronic parameters compared to ortho- or para-substituted analogs, as well as the unsubstituted phenyl derivative [1]. The chloromethyl group provides a handle for nucleophilic substitution, enabling the construction of diverse molecular architectures. Crucially, the regiochemistry of the oxazole core and the specific aryl substituent are not arbitrary; they determine the compound's role as an intermediate in patented therapeutic series and its behavior in key synthetic transformations [2]. The following evidence quantifies these critical differences.

Quantitative Differentiation Guide: 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole vs. Closest Analogs


Comparative Synthetic Utility in Patented Therapeutic Series

The target compound is explicitly claimed as a key intermediate in the synthesis of acetic acid derivatives for treating metabolic disorders, including diabetes and insulin resistance, as described in Sanofi-Aventis Patent US2007/197605 A1 [1]. This patent provides a specific synthetic route utilizing the compound, distinguishing it from non-patented oxazole analogs for which no such demonstrated utility exists. The quantitative differentiation lies in the validated synthetic procedure and the associated therapeutic target, which are absent for comparator compounds such as 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0) and 4-(chloromethyl)-5-methyl-2-(o-tolyl)oxazole (CAS 671215-81-9) in the context of this specific patent.

Medicinal Chemistry Metabolic Disorders Diabetes

Structural Influence on Physicochemical Properties: meta-Methyl Substitution vs. Unsubstituted Phenyl

The presence of a meta-methyl group on the phenyl ring increases lipophilicity compared to the unsubstituted phenyl analog. While direct experimental logP values for the target compound are not publicly available, a quantitative comparison of computed XLogP3-AA values highlights this difference: 2.8 for 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole [1] versus a higher predicted logP for the target compound due to the additional methyl group (estimated increase of approximately 0.5 log units based on standard fragment contributions) . This increase in lipophilicity can significantly impact membrane permeability and protein binding in biological systems.

Medicinal Chemistry Lipophilicity Drug Design

Reactivity Profile: Chloromethyl Group vs. Alternative Electrophiles

The chloromethyl group at the 4-position of the oxazole ring serves as a reactive electrophilic center for SN2-type nucleophilic substitutions. This is a key structural feature that distinguishes it from analogs where this group is absent or replaced, such as 2-m-tolyloxazole (which lacks any halogenated alkyl group) . The reactivity of the chloromethyl group is well-established in the literature for this class of compounds, enabling the introduction of diverse amines, thiols, and other nucleophiles [1]. While direct comparative reaction rates are not available, the presence of the chloromethyl group provides a clear functional differentiation.

Synthetic Chemistry Nucleophilic Substitution Building Blocks

Optimal Application Scenarios for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole Based on Validated Evidence


Synthesis of Antidiabetic Lead Compounds Following Patented Routes

Given its explicit use in Sanofi-Aventis Patent US2007/197605 A1 for the preparation of acetic acid derivatives targeting metabolic disorders, this compound is ideally suited for medicinal chemistry programs focused on developing new treatments for type II diabetes, insulin resistance, and related conditions [1]. Researchers can leverage the disclosed synthetic procedures to efficiently generate novel analogs and explore structure-activity relationships (SAR) within this therapeutic space.

Fine-Tuning Lipophilicity in Drug Candidate Optimization

The meta-methylphenyl substituent provides a quantifiable increase in lipophilicity compared to the unsubstituted phenyl analog (estimated ΔlogP ≈ +0.5) [1]. This property makes the compound a strategic choice for medicinal chemists seeking to modulate the ADME profile of oxazole-containing drug candidates, particularly when aiming to enhance membrane permeability or alter tissue distribution characteristics.

Diversification of Oxazole-Based Chemical Libraries via Nucleophilic Substitution

The reactive chloromethyl group at the 4-position serves as a versatile handle for generating diverse libraries of oxazole derivatives [1]. This compound is therefore a valuable building block for high-throughput synthesis and combinatorial chemistry applications, enabling the rapid exploration of chemical space around the oxazole core and the identification of novel bioactive molecules.

Development of HCV Research Probes and Preclinical Candidates

Studies on structurally related oxazole compounds, such as compound 7ii, have demonstrated promising in vivo pharmacokinetic profiles with high liver distribution and long half-life, indicating potential as preclinical candidates for HCV treatment [1]. While not directly tested on the target compound, this class-level evidence suggests that 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole could serve as a suitable starting point for developing molecular probes to study HCV pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.